molecular formula C5H7F3O2 B1587807 1,1,1-Trifluoropropan-2-yl acetate CAS No. 400-37-3

1,1,1-Trifluoropropan-2-yl acetate

Cat. No. B1587807
CAS RN: 400-37-3
M. Wt: 156.1 g/mol
InChI Key: MAYNRHVBTKYGSD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-yl acetate is a fluoroalcohol, which is an organic solvent . It is used in the synthesis of various compounds .


Synthesis Analysis

1,1,1-Trifluoro-2-propanol may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoropropan-2-yl acetate is CF3CH(OH)CH3 . The molecular weight is 114.07 .


Chemical Reactions Analysis

Many studies report on the reactions of trifluoroacetone. It is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself .


Physical And Chemical Properties Analysis

The refractive index of 1,1,1-Trifluoropropan-2-yl acetate is 1.316 (lit.) . The boiling point is 81-82 °C (lit.) . The density is 1.259 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1,1,1-Trifluoropropan-2-yl acetate: is utilized in the synthesis of various fluorinated compounds due to its trifluoromethyl group, which imparts unique chemical properties. For instance, it can be used to create 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate . These compounds are valuable in pharmaceutical research for developing new medications with improved pharmacokinetic properties.

Organic Solvent Applications

As a fluoroalcohol, 1,1,1-Trifluoropropan-2-yl acetate serves as an organic solvent . Its ability to dissolve both polar and non-polar substances makes it an excellent choice for facilitating various chemical reactions, particularly in the synthesis of complex organic molecules.

Vibrational Spectral Analysis

The compound’s vibrational spectral analysis is crucial in understanding the behavior of OH and OD groups in fluoroalcohols . This analysis aids in the study of hydrogen bonding and molecular interactions, which are fundamental in fields like material science and catalysis.

Safety and Handling Research

Research into the safe handling and storage of 1,1,1-Trifluoropropan-2-yl acetate is vital due to its classification as a flammable liquid and potential respiratory irritant . This research is essential for developing protocols to mitigate risks associated with its use in laboratory settings.

Mechanism of Action

Pirtobrutinib, a highly selective, non-covalent, reversible Bruton’s tyrosine kinase (BTK) inhibitor, is being developed by Eli Lilly and Company (Lilly) for the treatment of B-cell leukemias and lymphomas .

Safety and Hazards

The safety data sheet for Ethyl acetate, a similar compound, indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

Future Directions

The development of BTK inhibitors that bind at sites other than C481 residue and have greater selectivity for BTK and reduced inhibition of non-kinase off targets is a focus of recent research .

properties

IUPAC Name

1,1,1-trifluoropropan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYNRHVBTKYGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397485
Record name 1,1,1-trifluoropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400-37-3
Record name 1,1,1-trifluoropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoroisopropyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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